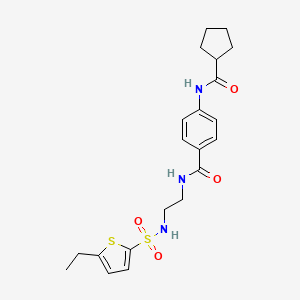

4-(cyclopentanecarboxamido)-N-(2-(5-ethylthiophene-2-sulfonamido)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(cyclopentanecarboxamido)-N-(2-(5-ethylthiophene-2-sulfonamido)ethyl)benzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines and growth factors. Inhibition of JAK3 has been shown to have therapeutic benefits in various diseases, including autoimmune disorders, inflammatory diseases, and cancer.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesized complex involving 4-amino-N-[2-(diethylamino)ethyl]benzamide and tetraphenylborate demonstrates antibacterial activity . Researchers have explored its potential as an antimicrobial agent, which could be valuable in combating bacterial infections.

Ion-Associate Chemistry

The formation of ion-associate complexes is crucial for understanding the interactions between bioactive molecules and receptors. In this case, the compound forms an ion-associate complex with tetraphenylborate. Various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry, have been employed to characterize this complex .

Computational Studies

Density functional theory (DFT) calculations have been used to explore the ground state electronic characteristics of the complex. The HOMO and LUMO frontier molecular orbitals, along with molecular electrostatics, provide insights into its chemical properties. UV absorption peaks have also been detected for both configurations of the complex .

Synthesis and Characterization

The green chemistry synthesis of the complex involves reacting sodium tetraphenylborate with the compound in deionized water at room temperature. The resulting solid complex has been characterized using spectroscopic methods such as FT-IR and 1H-NMR .

Other Potential Applications

While the literature primarily focuses on antibacterial properties and ion-associate chemistry, further investigations may reveal additional applications. Researchers could explore its potential in drug delivery, catalysis, or other relevant fields.

Eigenschaften

IUPAC Name |

4-(cyclopentanecarbonylamino)-N-[2-[(5-ethylthiophen-2-yl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S2/c1-2-18-11-12-19(29-18)30(27,28)23-14-13-22-20(25)16-7-9-17(10-8-16)24-21(26)15-5-3-4-6-15/h7-12,15,23H,2-6,13-14H2,1H3,(H,22,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGXVZNXILBNHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopentyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]amino]acetic acid](/img/structure/B2663444.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride](/img/structure/B2663445.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2663451.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2663455.png)

![2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2663457.png)

![Decahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2663459.png)